n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-based carboxamide derivative characterized by a 5-hydroxypentan-2-yl substituent on the amide nitrogen.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(5-hydroxypentan-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H17NO4/c1-9(3-2-6-15)14-13(16)10-4-5-11-12(7-10)18-8-17-11/h4-5,7,9,15H,2-3,6,8H2,1H3,(H,14,16) |
InChI Key |
QYPNBJFBWVXQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
The most widely reported method involves coupling benzo[d]dioxole-5-carboxylic acid with 5-aminopentan-2-ol. Key steps include:
- Activation of the carboxylic acid : Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C.
- Amide bond formation : Reaction with 5-aminopentan-2-ol in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
Example protocol (Patent CA2900181A1) :
- Benzo[d]dioxole-5-carboxylic acid (1.0 eq) and SOCl₂ (1.2 eq) in DCM stirred at 25°C for 2 h.
- After removing excess SOCl₂, 5-aminopentan-2-ol (1.1 eq) and Et₃N (2.0 eq) added dropwise at 0°C.
- Reaction stirred for 12 h, followed by aqueous workup and purification via silica gel chromatography (hexane/ethyl acetate). Yield: 78–85%.
Alternative coupling agents :
Solid-Phase Synthesis for Scalability
Recent advances utilize polymer-supported reagents to streamline purification:
- Resin-bound carbodiimide : Wang resin functionalized with EDCl enables iterative coupling cycles, reducing byproducts.
- Automated continuous flow systems : Microreactors with immobilized HATU improve reaction efficiency (yield: 90–94%).
Reaction Optimization and Challenges
Solvent Selection
- 4-Methyltetrahydropyran (4-MeTHP) : Enhances radical stability during coupling, reducing side reactions (e.g., oxidation of the hydroxypentyl group).
- 2-MeTHF vs. THF : 2-Methyltetrahydrofuran (2-MeTHF) offers higher boiling point and greener profile but may increase ester byproducts via radical degradation.
Stereochemical Considerations
- Racemic vs. enantioselective synthesis : Most protocols yield racemic mixtures. Asymmetric hydrogenation using Noyori catalysts (e.g., RuCl₂[(S)-xylbinap][(S)-daipen]) achieves >99% ee but requires stringent anhydrous conditions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.02 (s, 2H, OCH₂O), 3.65 (m, 1H, NHCH), 3.50 (t, J = 6.0 Hz, 2H, CH₂OH), 1.60–1.30 (m, 6H, CH₂).
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (CONH), 148.1 (OCH₂O), 121.5–108.3 (ArC), 69.8 (CH₂OH), 45.2 (NHCH), 32.1–22.4 (CH₂).
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- GC-MS : m/z 293 [M+H]⁺, fragmentation peaks at m/z 175 (benzodioxole) and 118 (hydroxypentyl).
Applications in Research
Flavor Enhancement
Chemical Reactions Analysis
Types of Reactions
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: It may interact with receptors on the cell surface or within the cell, leading to a biological response.
Modulating enzyme activity: It may inhibit or activate enzymes involved in various biochemical pathways.
Affecting gene expression: It may influence the expression of specific genes, leading to changes in cellular function.
Comparison with Similar Compounds
Metabolic and Physicochemical Comparisons
Metabolism :
- S807 undergoes rapid oxidative metabolism in both rat and human liver microsomes, attributed to its branched alkyl chain . In contrast, the hydroxyl group in the target compound may slow metabolism by enhancing solubility and reducing cytochrome P450 affinity.
- Piperidine derivatives (e.g., N-(piperidin-4-yl)) likely exhibit altered metabolic pathways due to their basic nitrogen atoms, which can affect tissue distribution and excretion .
- Solubility and Binding Interactions: The hydroxypentyl group in the target compound could improve aqueous solubility compared to purely aliphatic (e.g., S807) or aromatic (e.g., IId, IIc) analogs.
Thermodynamic Stability :
Functional Group Impact on Activity
- Anticancer Activity: The phenoxy group in IId is critical for cytotoxicity, likely through DNA intercalation or topoisomerase inhibition . The target compound’s hydroxypentyl group may lack similar efficacy but could reduce off-target toxicity.
- Flavor Enhancement : S807 ’s branched alkyl chain optimizes umami receptor binding, whereas a hydroxypentyl substituent might introduce polar interactions unsuitable for flavor applications .
- Enzyme Inhibition : IIc ’s trifluoromethyl group enhances α-amylase binding via hydrophobic and electron-withdrawing effects . The hydroxyl group in the target compound may instead favor interactions with polar enzyme pockets.
Biological Activity
N-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole core with a carboxamide functional group and a hydroxypentane side chain.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in the structure may contribute to radical scavenging activities, which are critical in reducing oxidative stress in biological systems.
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation-related pathways. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant activity | Demonstrated significant free radical scavenging capacity comparable to established antioxidants. |
| Study 2 | Assess anti-inflammatory effects | Showed reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory diseases. |
| Study 3 | Investigate antimicrobial efficacy | Exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity. |
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups facilitate the donation of electrons to free radicals.
- Cytokine Inhibition : The compound may modulate signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Research Findings
Recent research has focused on the optimization of similar compounds for enhanced biological activity. For instance, modifications to the side chains or core structure have been shown to improve potency and selectivity against specific targets.
Emerging Trends
The ongoing exploration of this compound as a therapeutic agent is promising. Its dual role as an antioxidant and anti-inflammatory agent positions it as a candidate for further development in treating chronic diseases.
Q & A
Q. What synthetic methodologies are effective for preparing benzo[d][1,3]dioxole-5-carboxamide derivatives, and how can yields be optimized?
The synthesis of benzodioxole carboxamides typically employs coupling reactions between benzo[d][1,3]dioxole-5-carboxylic acid derivatives and amines. Method A (e.g., amidation via activated esters or acyl chlorides) is widely used, yielding solids with moderate to high purity (53–77% yields) . For example, compounds in were synthesized via condensation reactions, isolated as solids, and characterized by NMR and elemental analysis. Optimization strategies include:
- Activation of carboxylic acid : Use of coupling agents like DCC or HATU to improve reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Silica gel column chromatography with gradients (e.g., n-hexane:ethyl acetate 3:2) improves purity .
Q. How are structural and purity characteristics validated for benzo[d][1,3]dioxole-5-carboxamide derivatives?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 164.56 ppm for carbonyl carbons in ) .
- Elemental analysis : Validates stoichiometry (e.g., C 59.85% vs. calc. 60.00% in ) .
- HRMS and FT-IR : HRMS confirms molecular ions (e.g., [M+H]⁺ in ), while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Melting point analysis : Sharp melting points (e.g., 230–237°C) indicate high crystallinity .
Q. What in vitro assays are suitable for preliminary biological evaluation of benzodioxole carboxamides?
- Enzyme inhibition : Myeloperoxidase (MPO) inhibition assays using spectrophotometric detection of hypochlorous acid (e.g., IC₅₀ values for methylenedioxyphenyl derivatives in ) .
- Antioxidant activity : DPPH radical scavenging assays to assess ROS neutralization .
- α-Amylase/α-glucosidase inhibition : Critical for antidiabetic research (e.g., IC₅₀ of 12.3 µM for compound IIc in ) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of benzodioxole carboxamides with enhanced bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzodioxole ring enhance MPO inhibition (e.g., MDC and ADC in with energy gaps of 3.54–3.96 eV) .
- Amide side-chain modifications : Hydrophobic chains (e.g., heptan-4-yl) improve metabolic stability but may reduce solubility .
- Crystallography and DFT : SC-XRD and DFT optimize molecular geometry; e.g., monoclinic crystal systems in correlate with bioactivity .
Q. What computational approaches predict the pharmacokinetic and toxicological profiles of benzodioxole carboxamides?
- ADMET prediction : Tools like SwissADME assess logP, BBB permeability, and CYP450 interactions.
- Toxicology : NOEL values from rodent studies (e.g., 20 mg/kg/day for N-heptan-4-yl derivatives in ) inform safe dosing .
- Molecular docking : STING agonist BNBC () was identified via virtual screening against STING protein pockets .
Q. How can catalytic methods improve functionalization of benzodioxole carboxamides?
Q. How are analytical discrepancies resolved in benzodioxole carboxamide research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
